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molecular formula C7H14N2O B8778945 6-Heptenoylhydrazine

6-Heptenoylhydrazine

Cat. No. B8778945
M. Wt: 142.20 g/mol
InChI Key: ZFELESLYHBKXCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07507726B2

Procedure details

To a solution of 6-heptenoic acid (1.24 g, 9.68 mmol) in methylene chloride (40 mL) and MeOH (10 mL) was added slowly TMSCHN2 (2M, 12.1 mL) at room temperature. The reaction mixture was stirred for additional 30 minutes. After the reaction was completed, the mixture was evaporated in vacuo. The residue was directly used for the next step without further purification. To the above residue in MeOH (20 mL) was added hydrazine monohydrate (5 mL) at room temperature. The reaction mixture was stirred at the same temperature overnight. The mixture was evaporated in vacuo. The residue was further dried by high vacuum overnight to provide the title compound. MH+143.
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
12.1 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH:6]=[CH2:7].[Si](C=[N+:15]=[N-:16])(C)(C)C>C(Cl)Cl.CO>[C:1]([NH:15][NH2:16])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH:6]=[CH2:7]

Inputs

Step One
Name
Quantity
1.24 g
Type
reactant
Smiles
C(CCCCC=C)(=O)O
Name
Quantity
12.1 mL
Type
reactant
Smiles
[Si](C)(C)(C)C=[N+]=[N-]
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for additional 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was directly used for the next step without further purification
ADDITION
Type
ADDITION
Details
To the above residue in MeOH (20 mL) was added hydrazine monohydrate (5 mL) at room temperature
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at the same temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was further dried by high vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CCCCC=C)(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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